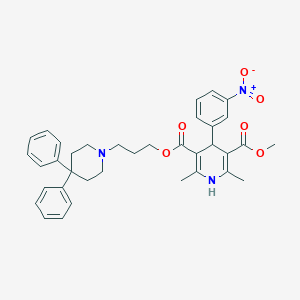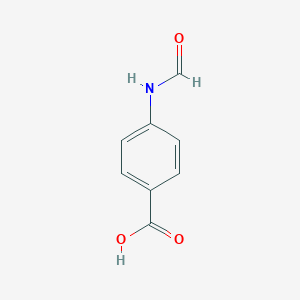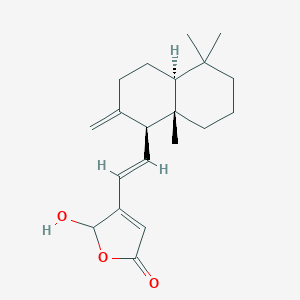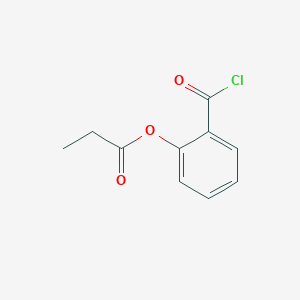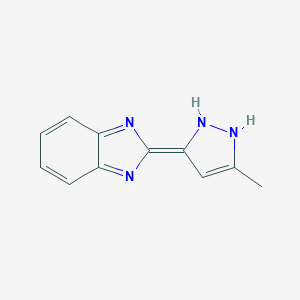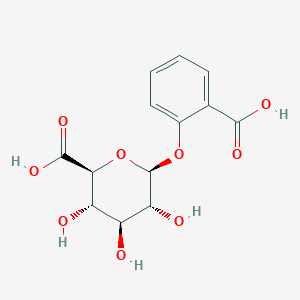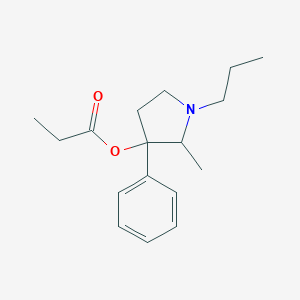
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate, also known as MPPP, is a synthetic compound that belongs to the class of synthetic opioids. MPPP is a potent analgesic that is used in scientific research for its ability to bind to opioid receptors in the brain and produce pain relief.
Wirkmechanismus
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate works by binding to the opioid receptors in the brain. This binding activates the receptors, which leads to a decrease in the perception of pain. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate also produces a feeling of euphoria, which can lead to addiction.
Biochemische Und Physiologische Effekte
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both biochemical and physiological effects on the body. Biochemically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate binds to the opioid receptors in the brain and activates them. This activation leads to a decrease in the perception of pain. Physiologically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate can cause respiratory depression, sedation, and a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate in lab experiments is that it is a potent analgesic that can produce pain relief. This makes it useful for studying the mechanisms of pain relief and addiction. However, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also highly addictive and can cause respiratory depression, which can be dangerous. This limits its use in lab experiments and requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. One direction is to develop new drugs that target the opioid receptors in the brain without producing addiction or respiratory depression. Another direction is to study the long-term effects of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate on the brain and body. This could lead to a better understanding of the risks and benefits of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate for pain management. Additionally, research could focus on developing new methods for synthesizing 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate that are safer and more efficient.
Conclusion:
In conclusion, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a synthetic opioid that is used in scientific research to study the mechanisms of pain relief and addiction. It works by binding to the opioid receptors in the brain and producing pain relief and euphoria. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. As with all scientific research, it is important to use caution and careful monitoring when working with 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate.
Synthesemethoden
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-phenyl-2-propanone and methylamine to produce N-methyl-1-phenyl-2-propanone. This intermediate is then reacted with pyrrolidine and propionic anhydride to produce 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. The synthesis of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is commonly used in scientific research to study the opioid receptors in the brain. It is used to understand the mechanisms of pain relief and addiction. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also used to study the effects of opioids on the central nervous system and to develop new drugs for pain management.
Eigenschaften
CAS-Nummer |
102280-79-5 |
|---|---|
Produktname |
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate |
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
(2-methyl-3-phenyl-1-propylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
InChI-Schlüssel |
ICONGZANQZOJQV-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
Kanonische SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
Synonyme |
2-methyl-3-phenyl-1-propyl-pyrrolidin-3-ol, propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



